molecular formula C16H22N2O3 B6306653 Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2102409-64-1

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B6306653
CAS No.: 2102409-64-1
M. Wt: 290.36 g/mol
InChI Key: MNAIZRFWAMYJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within the ring system. This compound is typically used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development .

Properties

IUPAC Name

benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAIZRFWAMYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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